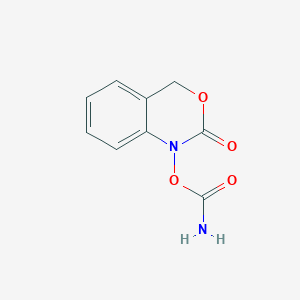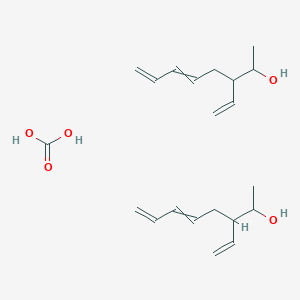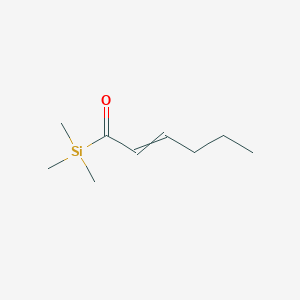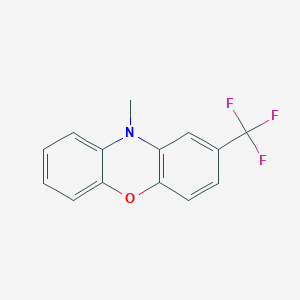
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbamoyloxy group
Métodos De Preparación
The synthesis of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of an o-aminophenol derivative with a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies related to enzyme inhibition, antimicrobial properties, and more.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one can be compared with other benzoxazinone derivatives, such as:
1,4-Dihydro-2H-3,1-benzoxazin-2-one: Lacks the carbamoyloxy group, resulting in different chemical and biological properties.
1-(Methoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one: Contains a methoxy group instead of a carbamoyloxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
65242-79-7 |
|---|---|
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
(2-oxo-4H-3,1-benzoxazin-1-yl) carbamate |
InChI |
InChI=1S/C9H8N2O4/c10-8(12)15-11-7-4-2-1-3-6(7)5-14-9(11)13/h1-4H,5H2,(H2,10,12) |
Clave InChI |
XZNHERWJYNIFKU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C(=O)O1)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)

![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)




